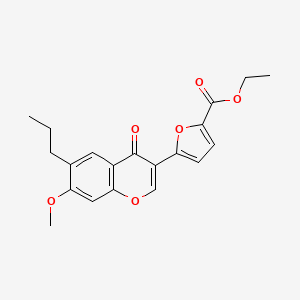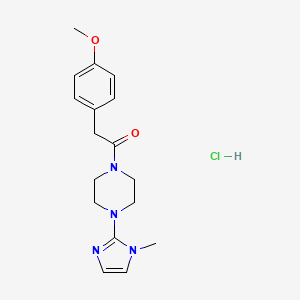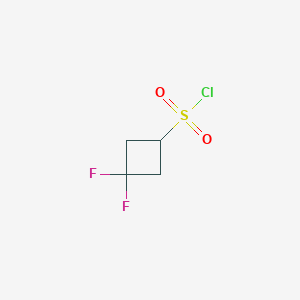
3,3-Difluorocyclobutane-1-sulfonyl chloride
Descripción general
Descripción
3,3-Difluorocyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H5ClF2O2S and a molecular weight of 190.59 g/mol . It consists of a four-membered cyclobutane ring with two fluorine atoms attached at the 3rd positions (gem-difluoro) and a sulfonyl chloride group at the first position of the cyclobutane. This unique combination of functional groups makes it a versatile compound in various scientific research applications.
Métodos De Preparación
The synthesis of 3,3-Difluorocyclobutane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclobutane with fluorinating agents to introduce the fluorine atoms at the desired positions. The sulfonyl chloride group is then introduced through a reaction with chlorosulfonic acid or similar reagents. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
3,3-Difluorocyclobutane-1-sulfonyl chloride undergoes various chemical reactions, primarily due to the reactivity of the sulfonyl chloride group. Some common reactions include:
-
Nucleophilic Substitution: : The sulfonyl chloride group is susceptible to nucleophilic attack by compounds with electron-donating atoms like alcohols, amines, or thiols. This reaction can lead to the formation of new C-O, C-N, or C-S bonds, respectively.
- Example: this compound + ROH → R-O-SO2-C(F)2-cyclobutane + HCl (R = alkyl group)
- Example: this compound + RNH2 → R-N(H)-SO2-C(F)2-cyclobutane + HCl (R = alkyl/aryl group)
Aplicaciones Científicas De Investigación
3,3-Difluorocyclobutane-1-sulfonyl chloride is used in diverse scientific research fields due to its ability to modify organic molecules and enhance their properties. Some applications include:
Chemistry: It is used as a building block in organic synthesis to introduce sulfonyl and fluorine functionalities into target molecules.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity and stability.
Medicine: It may be used in the development of pharmaceuticals, particularly in the design of drugs that require specific functional groups for activity.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3,3-Difluorocyclobutane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of new bonds and the modification of target molecules . The presence of fluorine atoms can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
3,3-Difluorocyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds. Some similar compounds include:
3,4-Difluorobenzenesulfonyl chloride: This compound also contains fluorine atoms and a sulfonyl chloride group but differs in its aromatic ring structure.
Cyclobutanesulfonyl chloride: Lacks the fluorine atoms, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring, fluorine atoms, and a sulfonyl chloride group, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3,3-difluorocyclobutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O2S/c5-10(8,9)3-1-4(6,7)2-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYNIWCYMQIZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310729-90-8 | |
| Record name | 3,3-difluorocyclobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{6-Chloro-4-[4-(pyridin-2-yl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2761385.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2761386.png)
![methyl 6-acetyl-2-[4-(morpholine-4-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2761388.png)
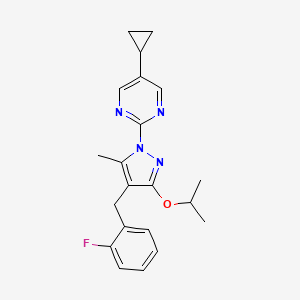
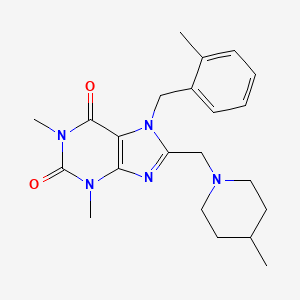
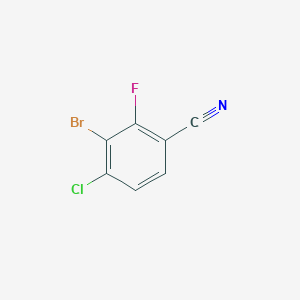
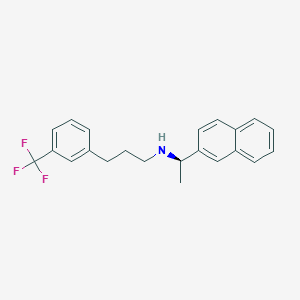
![2-(4-fluorophenoxy)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2761396.png)
![5-(6-Fluoro-1,3-benzoxazol-2-yl)-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2761397.png)

![2-Chloro-N-[1-[1-(cyclobutylmethyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B2761403.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2761404.png)
